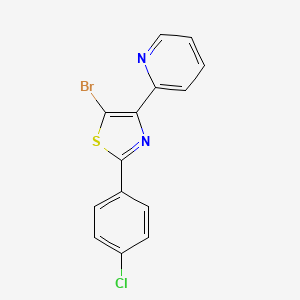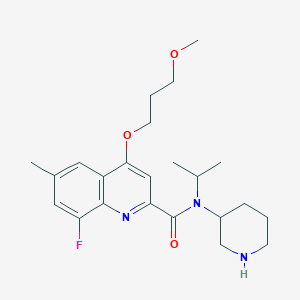
3,4-Diethoxy-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethoxy-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C11H14O4 It is a derivative of benzaldehyde, featuring two ethoxy groups and a hydroxyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxy-2-hydroxybenzaldehyde typically involves the ethylation of 2-hydroxybenzaldehyde. One common method is the reaction of 2-hydroxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Diethoxy-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3,4-Diethoxy-2-hydroxybenzoic acid.
Reduction: 3,4-Diethoxy-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,4-Diethoxy-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and phenolic compounds. It may also serve as a model compound for studying the metabolism of similar structures in living organisms .
Medicine: Its structural features make it a candidate for the synthesis of bioactive molecules with potential pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 3,4-Diethoxy-2-hydroxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with enzymes and other biomolecules, leading to various biochemical effects. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
3,4-Dimethoxy-2-hydroxybenzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
2-Hydroxy-3,4-dimethoxybenzaldehyde: Another derivative with different substitution patterns.
3,4-Dihydroxybenzaldehyde: Lacks the ethoxy groups but has additional hydroxyl groups.
Uniqueness: 3,4-Diethoxy-2-hydroxybenzaldehyde is unique due to the presence of both ethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .
Propriétés
Numéro CAS |
91849-60-4 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3,4-diethoxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-6-5-8(7-12)10(13)11(9)15-4-2/h5-7,13H,3-4H2,1-2H3 |
Clé InChI |
SIGPXSNJIVFVHC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)C=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)




![8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B13872306.png)

![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B13872314.png)



